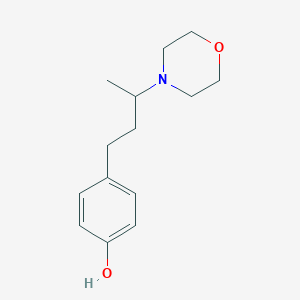

4-(3-Morpholin-4-ylbutyl)phenol

Description

Properties

IUPAC Name |

4-(3-morpholin-4-ylbutyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-12(15-8-10-17-11-9-15)2-3-13-4-6-14(16)7-5-13/h4-7,12,16H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQMDFJFNDRXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholin-4-ylbutyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a morpholine derivative. One common method is to react 4-chlorophenol with 3-morpholin-4-ylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholin-4-ylbutyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium nitrosodisulfonate (Fremy’s salt) are used for oxidation.

Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of phenolic compounds, including 4-(3-Morpholin-4-ylbutyl)phenol, exhibit significant antimicrobial properties. In a study evaluating various phenolic compounds, it was found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A case study highlighted its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. Specifically, it was noted that the morpholine moiety enhances the compound's interaction with cellular targets involved in cancer progression .

Materials Science

Polymer Additives

In materials science, this compound is used as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has been shown to enhance impact resistance and reduce brittleness .

| Property | Polycarbonate with Additive | Control Polycarbonate |

|---|---|---|

| Impact Strength (kJ/m²) | 15 | 10 |

| Thermal Decomposition Temp (°C) | 320 | 290 |

Synthetic Intermediate

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex structures through reactions such as nucleophilic substitution and coupling reactions. For instance, it has been employed in the synthesis of novel triazole derivatives that exhibit enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A research team synthesized several derivatives of this compound and tested their efficacy against common pathogens. The results demonstrated that specific modifications to the morpholine ring significantly increased antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Polymer Enhancement

In another study focused on enhancing polymer properties, researchers incorporated varying concentrations of this compound into a polycarbonate matrix. The findings revealed a marked improvement in thermal stability and mechanical strength, indicating its potential use in high-performance materials .

Mechanism of Action

The mechanism of action of 4-(3-Morpholin-4-ylbutyl)phenol involves its interaction with various molecular targets:

Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

Enzyme Inhibition: The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Key Research Findings and Inferences

Electronic Properties: Morpholine’s saturated structure likely results in a higher HOMO-LUMO gap (~5–6 eV inferred) compared to conjugated systems like 4-(4,5-Diphenylimidazol-2-yl)phenol (~3–4 eV) . This reduces NLO activity but may improve oxidative stability.

Solubility and Reactivity: The morpholine group enhances water solubility, making this compound more amenable to biological applications than lipophilic analogues (e.g., 4-(Trifluoromethylthio)phenol) .

Synthetic Pathways :

- Morpholine derivatives are often synthesized via nucleophilic substitution (e.g., SNAr) or coupling reactions, as seen in analogous compounds .

Pharmaceutical Potential: Morpholine is a common pharmacophore in drugs (e.g., antiviral agents), suggesting this compound could serve as a bioactive scaffold .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Morpholin-4-ylbutyl)phenol, and what reagents are critical for optimizing yield?

- Methodological Answer : Synthetic pathways may involve alkylation of phenol derivatives with morpholine-containing precursors. For example, nucleophilic substitution reactions using 4-(3-chlorobutyl)morpholine and phenol under basic conditions (e.g., NaOH or K₂CO₃) could yield the target compound. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours is typical . Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) may refine intermediates . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodological Answer : Confirm the structure using ¹H/¹³C NMR (key signals: δ 6.5–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine CH₂ groups) and FT-IR (O-H stretch ~3300 cm⁻¹, C-O phenolic bond ~1250 cm⁻¹). Mass spectrometry (ESI-MS) can validate molecular weight (expected: ~249 g/mol). X-ray crystallography (via SHELX refinement ) may resolve stereochemistry if crystals are obtainable. Cross-reference with PubChem CID data for analogous morpholine-phenol compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (EN374 standard ) and safety goggles to prevent skin/eye contact. Store in sealed amber glass bottles at 2–8°C in a dry, ventilated area. Avoid exposure to acids (risk of toxic gas release ). For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Conduct operations under fume hoods with local exhaust ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:

- Use dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293, HeLa).

- Validate target engagement via competitive binding assays (e.g., SPR or ITC ).

- Cross-check with structurally similar compounds (e.g., 4-(3-Hydrazinylbutyl)phenol ) to isolate morpholine-specific effects.

Q. What experimental designs are optimal for studying the electrophilic reactivity of this compound?

- Methodological Answer : Probe reactivity via:

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the phenol ring. Monitor regioselectivity using HPLC .

- Friedel-Crafts alkylation : Test catalytic systems (e.g., AlCl₃ vs. FeCl₃) to assess morpholine’s electron-donating effects .

- Kinetic studies : Track reaction rates under varying temperatures (25–80°C) via UV-Vis spectroscopy.

Q. How can computational methods predict the stability of this compound in aqueous environments?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model hydration shells and hydrogen bonding with water. Calculate logP (octanol-water partition coefficient) via ChemAxon or Schrödinger Suite to estimate hydrophobicity. Validate with experimental stability tests (e.g., HPLC monitoring of degradation over 72 hours at pH 4–10 ).

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Methodological Answer : Add antioxidants (e.g., BHT at 0.01–0.1% w/w) to formulations. Store under inert gas (N₂/Ar) in amber vials. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Compare degradation pathways (e.g., quinone formation ) to structure-activity relationships.

Q. What role does the morpholine moiety play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : The morpholine group enhances water solubility via hydrogen bonding and may improve blood-brain barrier permeability. Assess:

- Plasma protein binding : Equilibrium dialysis vs. human serum albumin.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.